molecular formula C10H16O2 B14701538 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- CAS No. 22117-97-1

2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)-

Cat. No.: B14701538
CAS No.: 22117-97-1
M. Wt: 168.23 g/mol
InChI Key: WAJVILZZEMDMRQ-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- can be achieved through several synthetic routes. One common method involves the alkylation of 2-cyclopenten-1-one with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can be employed to enhance the efficiency of the reaction. The use of automated systems and real-time monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkene position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentenones depending on the nucleophile used.

Scientific Research Applications

2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its combination of a cyclopentenone core with a 2-methylpropoxy group makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

22117-97-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-methyl-3-(2-methylpropoxy)cyclopent-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-7(2)6-12-10-5-4-9(11)8(10)3/h7H,4-6H2,1-3H3

InChI Key

WAJVILZZEMDMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)OCC(C)C

Origin of Product

United States

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